Anemarrhenasaponin Ia
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Overview
Description
Anemarrhenasaponin Ia is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Anemarrhenasaponin Ia typically involves extraction from the rhizomes of Anemarrhena asphodeloides. The extraction process includes the use of solvents such as ethanol or methanol to isolate the active components. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then extracted using large-scale solvent extraction methods, followed by purification using industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions
Anemarrhenasaponin Ia undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of saponins.
Biology: It is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Anemarrhenasaponin Ia has shown promise in the treatment of various diseases, including cancer, diabetes, and inflammatory conditions.
Industry: It is used in the development of natural health products and supplements
Mechanism of Action
Anemarrhenasaponin Ia exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It inhibits cell proliferation and induces apoptosis in cancer cells by modulating signaling pathways such as the Sonic Hedgehog (SHH) and WNT pathways
Comparison with Similar Compounds
Similar Compounds
Timosaponin AIII: Another steroidal saponin isolated from Anemarrhena asphodeloides with similar anti-inflammatory and anticancer properties.
Timosaponin BIII: Known for its neuroprotective and anti-inflammatory effects.
Mangiferin: A xanthonoid with antioxidant and anti-inflammatory properties
Uniqueness
Anemarrhenasaponin Ia is unique due to its dual-targeted inhibition of 5-lipoxygenase and cyclooxygenase-2, making it a potent anti-inflammatory agent. Its ability to modulate multiple signaling pathways also sets it apart from other similar compounds .
Properties
Molecular Formula |
C40H68O14 |
---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C40H68O14/c1-18(2)9-14-40(49-6)19(3)26-34(54-40)30(45)27-22-8-7-20-15-21(10-12-38(20,4)23(22)11-13-39(26,27)5)50-37-35(32(47)29(44)25(17-42)52-37)53-36-33(48)31(46)28(43)24(16-41)51-36/h18-37,41-48H,7-17H2,1-6H3/t19-,20+,21-,22+,23-,24+,25+,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-,39+,40?/m0/s1 |
InChI Key |
IHMGCJXHLUVQOY-UNAFYQAQSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)OC |
Canonical SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)OC |
Origin of Product |
United States |
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